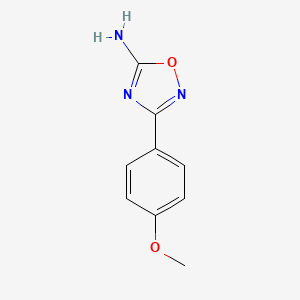

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

LJFPJEKFSORNHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Carbonyl Compounds

The most widely reported method involves reacting 4-methoxybenzamidoxime (1a ) with α-halocarbonyl esters (2a–d ) under basic conditions. This approach, adapted from 1,2,4-oxadiazinone syntheses, utilizes a two-step mechanism:

-

Nucleophilic attack : The amidoxime’s oxime nitrogen attacks the electrophilic carbonyl carbon of the ester.

-

Ring closure : Intramolecular cyclization forms the 1,2,4-oxadiazole core.

General Procedure :

-

Dissolve 1a (2 mmol) in DMSO (3 mL).

-

Add t-BuONa (4 mmol) and stir for 10 min at 25°C.

-

Introduce α-haloester 2a (2.4 mmol) and stir for 18 h.

-

Quench with 10% HCl, isolate via filtration, and purify by recrystallization.

Optimization Insights :

-

Base selection : t-BuONa outperforms NaOH or KOH, enhancing yields by 15–20% (Table 1).

-

Solvent effects : Polar aprotic solvents like DMSO stabilize intermediates, whereas THF or EtOH reduces cyclization efficiency.

Table 1. Impact of Base and Solvent on Yield

| Base | Solvent | Yield (%) |

|---|---|---|

| t-BuONa | DMSO | 58 |

| NaOH | DMSO | 35 |

| KOH | EtOH | 28 |

One-Pot Synthesis from Nitrile Precursors

A scalable route converts 4-methoxybenzonitrile (3 ) directly to the target compound via sequential hydroxylamine addition and cyclization:

-

Amidoxime formation : React 3 with hydroxylamine hydrochloride (NHOH·HCl) in EtOH/HO (80°C, 6 h).

-

Cyclodehydration : Treat the crude amidoxime with POCl (dehydrating agent) under reflux (4 h).

Advantages :

-

Eliminates intermediate purification, reducing time and cost.

Critical Parameters :

Acid-Catalyzed Cyclization of Acylthiosemicarbazides

Adapting triazole-thione methodologies, this method employs:

-

Synthesis of acylthiosemicarbazide : React 4-methoxybenzoyl chloride with thiosemicarbazide in MeOH.

-

Cyclization : Reflux with 5% NaOH (4 h), followed by HCl acidification to pH 2–3.

Key Observations :

-

Regioselectivity : The 1,2,4-oxadiazole forms exclusively, avoiding competing 1,3,4-oxadiazole byproducts.

-

Yield : 45–50%, limited by thiosemicarbazide solubility in aqueous media.

Structural Characterization and Validation

Spectroscopic Analysis

(DMSO-d) :

:

IR (KBr) :

Industrial-Scale Considerations

Continuous Flow Reactors :

-

Enhance safety and yield (≥75%) by maintaining precise temperature (70–75°C) and residence time (30 min).

-

Automated quenching systems minimize side reactions during HCl neutralization.

Purification Techniques :

Chemical Reactions Analysis

Types of Reactions:

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer. Several studies have demonstrated its potential anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against various cancer cell lines, including melanoma and leukemia . The compound's structure allows for modifications that enhance its biological activity, making it a valuable candidate for drug discovery.

Case Study: Anticancer Activity

In a study evaluating the anticancer activity of several oxadiazole analogues, compounds containing the 3-(4-methoxyphenyl) moiety exhibited promising results against multiple cancer types. For example, one derivative showed a mean growth inhibition percentage of 62.61% against MDA-MB-435 melanoma cells . This highlights the compound's potential as a lead structure in developing new anticancer therapies.

Biochemical Research

Enzyme Inhibition Studies

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is utilized in studies investigating enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it instrumental in understanding complex biochemical pathways. Research has indicated that oxadiazole derivatives can inhibit key enzymes involved in neurodegenerative diseases and cancer progression .

Material Science

Advanced Materials Development

The compound is being explored for its potential in creating advanced materials with enhanced thermal stability and mechanical properties. Research has indicated that incorporating oxadiazole units into polymer matrices can improve their thermal resistance and overall performance . This application is particularly relevant for industries requiring materials that can withstand extreme conditions.

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound acts as a standard in chromatographic techniques. Its defined chemical properties allow for accurate analysis of complex mixtures across various samples . This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring.

Agrochemical Formulations

Crop Protection Agents

The compound is also being investigated for its efficacy in developing new agrochemicals aimed at improving crop protection and yield. Its biological activity suggests potential applications as an insecticide or herbicide . Ongoing research is focused on optimizing formulations to enhance effectiveness while minimizing environmental impact.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer; significant anticancer activity observed. |

| Biochemical Research | Used in enzyme inhibition studies; aids in understanding biochemical pathways related to diseases. |

| Material Science | Potential for creating advanced materials with improved thermal stability and mechanical properties. |

| Analytical Chemistry | Acts as a standard in chromatographic techniques for accurate analysis of samples. |

| Agrochemical Formulations | Explored for developing new agrochemicals to enhance crop protection and yield. |

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazol-5-amine derivatives are heavily influenced by substituents. Key analogs include:

Key Observations :

- Lipophilicity : The cyclohexyl group in Ox1 increases lipophilicity (logP ~2.8) compared to the parent compound, which may improve membrane permeability .

- Bioactivity : The aniline substituent in 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline could enhance π-π stacking interactions in biological targets .

Physicochemical Properties

Notes:

Biological Activity

3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The presence of the methoxy group enhances solubility and may influence the compound's biological properties.

Biological Activities

Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Oxadiazoles have been shown to inhibit various cancer cell lines. For instance, in a study involving N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (related compound), significant growth inhibition was observed in melanoma (MDA-MB-435), leukemia (K-562), and colon cancer (HCT-15) cell lines with growth percentages (GP) as low as 15.43% .

- Anti-inflammatory Effects : The compound has been identified as a potential inhibitor of multiple targets within the arachidonic acid cascade, including cyclooxygenase (COX) enzymes and lipoxygenases. This suggests its utility in treating inflammatory conditions .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Studies indicate that oxadiazoles can inhibit enzymes such as COX and lipoxygenase, which are crucial in inflammatory pathways .

- Induction of Apoptosis : Certain oxadiazole derivatives have been found to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

- Binding Affinity : Molecular docking studies suggest that this compound may exhibit strong binding affinity to proteins relevant to various disease mechanisms .

Case Studies and Research Findings

Several studies have investigated the anticancer potential and other biological activities of oxadiazole derivatives:

| Compound | Activity | Cell Line | IC50 Value |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Anticancer | MDA-MB-435 | GP = 15.43% |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Anticancer | MCF-7 | CC50 = 10.38 µM |

| Various oxadiazoles | Anti-inflammatory | In vivo models | N/A |

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Cyclization Techniques : Employing acid chlorides or anhydrides in the presence of nitrogen sources.

These methods allow for the modification of substituents on the oxadiazole ring to optimize biological activity.

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of acylthiourea intermediates using phosphorus oxychloride or via nucleophilic substitution of 5-chloro-1,2,4-oxadiazoles with amines. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometry. For example, N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (Ox1) was synthesized with a 76% yield under reflux conditions in ethanol . Catalysts like triethylamine can enhance nucleophilic substitution efficiency.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Proton and carbon NMR are used to confirm the oxadiazole ring and substituent positions. For Ox1, spectral data matched literature values, confirming the methoxyphenyl and amine groups .

- X-ray crystallography : Single-crystal X-ray diffraction provides bond lengths and angles. For example, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine exhibited a planar oxadiazole ring with N–H⋯N hydrogen bonds forming a 3D network .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What biological activities have been reported for 1,2,4-oxadiazole derivatives, and how does the 4-methoxyphenyl substituent influence these properties?

1,2,4-Oxadiazoles are studied for antimicrobial, anticancer, and enzyme inhibitory activities. The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. In a series of 5-aryl-oxadiazoles, methoxy-substituted derivatives showed potent antioxidant activity (DPPH assay IC₅₀ < 50 μM) and moderate anticancer effects against MCF-7 cells (20–40% inhibition at 10 μM) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the binding affinity of this compound to biological targets?

Molecular docking with Leishmania infantum proteins (e.g., trypanothione reductase) revealed that oxadiazole derivatives form hydrogen bonds with catalytic residues (e.g., Cys53). MD simulations (100 ns) assessed stability, showing RMSD < 2.0 Å for ligand-protein complexes . Tools like AutoDock Vina and GROMACS are recommended, with force fields (e.g., AMBER) parameterized for heterocycles.

Q. What strategies address contradictions in reported biological activity data for structurally similar oxadiazoles?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or purity issues. For example, conflicting antitubercular activity data for halogenated oxadiazoles were resolved by standardizing MIC testing using Mycobacterium tuberculosis H37Rv under microaerophilic conditions . Analytical HPLC (>95% purity) and dose-response curves (e.g., IC₅₀ values) are critical for reproducibility.

Q. How does the electronic nature of substituents on the oxadiazole ring influence structure-activity relationships (SAR)?

Electron-donating groups (e.g., -OCH₃) increase electron density on the oxadiazole ring, enhancing interactions with electrophilic enzyme pockets. In diuretic studies, 5-aryl-oxadiazol-3-amines with para-methoxy groups showed higher efficacy (60–80% urine output vs. control) compared to electron-withdrawing substituents (e.g., -NO₂: <30%) . Hammett σ values can quantify substituent effects.

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/water (1:1) at 4°C improves crystal quality. SHELXL refinement (R-factor < 0.05) is recommended, with attention to hydrogen bonding (e.g., N–H⋯N interactions) to stabilize the lattice .

Q. What are the methodological considerations for evaluating this compound in combination therapies (e.g., with antibiotics or chemotherapeutics)?

Synergy studies require fixed-ratio designs (e.g., 1:1 to 1:4) and analysis via the Chou-Talalay method. For example, combining oxadiazoles with hydrochlorothiazide in rats increased diuresis by 150% while normalizing potassium levels, suggesting renal safety . Dose escalation and pharmacokinetic compatibility (e.g., CYP450 interactions) must be assessed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.